molecular formula C16H15N3O B7539121 2-(2-methyl-1H-indol-3-yl)-N-pyridin-2-ylacetamide

2-(2-methyl-1H-indol-3-yl)-N-pyridin-2-ylacetamide

Cat. No. B7539121
M. Wt: 265.31 g/mol
InChI Key: BOBXTPZWIWLPJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-methyl-1H-indol-3-yl)-N-pyridin-2-ylacetamide is a synthetic compound that has gained significant attention in scientific research. It is commonly referred to as MI-2 and is a potent and selective inhibitor of the MDM2-p53 protein-protein interaction. This is an important target for cancer therapy, as the MDM2 protein plays a critical role in the regulation of the tumor suppressor protein p53.

Mechanism of Action

MI-2 works by binding to the MDM2 protein, which normally inhibits the activity of p53. By blocking this protein-protein interaction, MI-2 allows p53 to become active and induce apoptosis in cancer cells. This mechanism of action is specific to cancer cells, as normal cells have functional p53 and are not affected by MI-2.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, MI-2 has also been shown to have other biochemical and physiological effects. It has been reported to inhibit angiogenesis (the formation of new blood vessels) and to have anti-inflammatory properties. MI-2 has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of MI-2 for lab experiments is its high potency and selectivity. This allows for precise targeting of the MDM2-p53 protein-protein interaction and minimizes off-target effects. However, one limitation of MI-2 is its relatively low solubility in water, which can make it difficult to work with in certain experimental conditions.

Future Directions

There are several future directions for research on MI-2. One area of interest is the development of more potent and selective inhibitors of the MDM2-p53 interaction. Another area of research is the investigation of MI-2's potential use in combination with other cancer therapies. Additionally, MI-2's effects on angiogenesis and neuroprotection warrant further study for potential therapeutic applications in these areas.

Synthesis Methods

The synthesis of MI-2 involves the reaction of 2-methyl-1H-indole-3-carboxylic acid with 2-chloro-N-(pyridin-2-yl)acetamide in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain MI-2 in high yield and purity.

Scientific Research Applications

MI-2 has been extensively studied for its potential use in cancer therapy. It has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the p53 pathway. This mechanism of action makes it a promising candidate for the treatment of various types of cancer, including those with mutant p53. MI-2 has also been studied for its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy.

properties

IUPAC Name

2-(2-methyl-1H-indol-3-yl)-N-pyridin-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c1-11-13(12-6-2-3-7-14(12)18-11)10-16(20)19-15-8-4-5-9-17-15/h2-9,18H,10H2,1H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOBXTPZWIWLPJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CC(=O)NC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-methyl-1H-indol-3-yl)-N-pyridin-2-ylacetamide

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